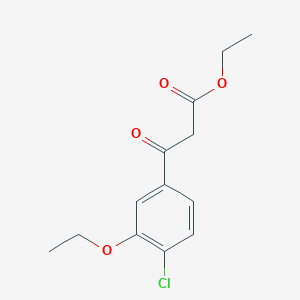

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate

Description

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate (CAS: 1607025-36-4) is an organic ester derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 3-position, linked to a β-keto ester moiety. Its molecular formula is C₁₃H₁₅ClO₄, with a molecular weight of 270.71 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmacologically active molecules. The electron-withdrawing chlorine and electron-donating ethoxy groups on the aromatic ring influence its reactivity, enabling diverse chemical transformations such as condensations, cyclizations, and nucleophilic substitutions.

Properties

Molecular Formula |

C13H15ClO4 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

ARNRPOPWMWTFDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-3-ethoxybenzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products

Oxidation: Formation of 4-chloro-3-ethoxybenzoic acid.

Reduction: Formation of ethyl 3-(4-chloro-3-ethoxyphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate is characterized by its unique structure, which includes an ethyl ester functional group, a ketone, and a chlorinated aromatic ring. This structure contributes to its reactivity and biological activity.

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can modulate estrogen receptor pathways, which are crucial in the progression of certain types of cancers, particularly breast cancer . The ability to influence estrogen receptor activity suggests that this compound could be explored further for its potential in cancer therapies.

2. Neuroprotective Effects

Recent studies have focused on the neuroprotective effects of compounds related to this compound. These compounds have been tested for their ability to activate TrkB receptors, which are involved in neuronal survival and differentiation. The activation of these receptors can lead to reduced cell death in neuronal cells under stress conditions, indicating potential applications in treating neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 4-chloro-3-ethoxyphenol and ethyl acetoacetate. Understanding the synthesis pathways is crucial for developing derivatives with enhanced biological activities.

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Chloro-3-ethoxyphenol + Ethyl Acetoacetate | Base catalysis | This compound |

| 2 | This compound + Various amines | Acidic conditions | Amido derivatives |

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits significant binding affinity towards various receptors, including serotonin receptors. These interactions are essential for understanding the compound's potential therapeutic effects on mood disorders and other psychological conditions .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, derivatives of this compound were shown to inhibit cell proliferation significantly. The results indicated a dose-dependent response, suggesting that modifications to the compound's structure could enhance its efficacy against cancer cells .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective capabilities of related compounds revealed that treatment with these substances reduced apoptosis in neuronal cultures subjected to oxidative stress. This study highlights the potential for developing new therapeutic agents aimed at neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Substituent Position: The 4-chloro-3-ethoxy substitution in the target compound creates a steric and electronic balance, favoring reactions like Knoevenagel condensations (e.g., ). In contrast, analogs with substituents at the 2-position (e.g., ) exhibit altered regioselectivity.

- Halogen vs. Alkoxy Groups: Chlorine’s electron-withdrawing effect deactivates the phenyl ring, while ethoxy/methoxy groups donate electrons. For example, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate () is more reactive in electrophilic substitutions due to fluorine’s strong electronegativity.

Physicochemical Properties

Biological Activity

Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅ClO₄ and a molecular weight of approximately 270.71 g/mol. The compound features a propanoate backbone with a chloro-substituted phenyl group, which enhances its chemical reactivity and biological activity. The presence of chlorine and ethoxy groups contributes to its electronic properties and steric hindrance, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Ester : Reacting 4-chloro-3-ethoxyphenol with ethyl acetoacetate in the presence of a base.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory pathways. Studies indicate that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis and other inflammatory disorders .

Case Studies

- Anticancer Activity : A series of derivatives were synthesized based on this compound structure, with several showing promising antiproliferative effects against cancer cell lines such as HCT116 and HeLa. The IC50 values for these compounds ranged from 0.69 to 11 µM, indicating strong potential as anticancer agents .

- Neuroprotective Effects : Research exploring the neuroprotective properties of this compound highlighted its ability to inhibit neuronal apoptosis through modulation of caspase pathways, suggesting its application in neurodegenerative disease models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.

- Receptor Modulation : The compound's structure allows it to interact with nuclear receptors, influencing gene expression related to cell growth and apoptosis .

Applications

This compound has diverse applications:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate?

- Methodological Answer : A common approach involves condensation reactions between substituted phenyl precursors and ethyl oxopropanoate derivatives. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate was synthesized via refluxing with 2,3-dimethoxybenzenamine, AcOH, and CaSO₄ in ethanol under nitrogen for 144 hours, followed by purification via flash chromatography . Adapting this protocol, substituting the fluorophenyl group with 4-chloro-3-ethoxyphenyl could yield the target compound. Key parameters include reagent stoichiometry, reflux duration, and inert atmosphere conditions.

Q. How should researchers characterize this compound post-synthesis?

- Methodological Answer : Characterization typically employs spectroscopic techniques:

- NMR : Analyze chemical shifts for the ethoxy (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and carbonyl (δ ~170-200 ppm for C=O) groups.

- Mass Spectrometry : Confirm molecular weight (e.g., calculated molecular weight for similar esters: ~226.66 g/mol ).

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O ratios, as demonstrated for thiophene derivatives in classic organic chemistry protocols .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and stability?

- Methodological Answer : Substituent effects can be systematically studied by comparing analogs:

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance, ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate exhibits higher reactivity in SNAr reactions due to nitro and chloro groups .

- Electron-Donating Groups (e.g., OCH₃) : Reduce electrophilicity but may improve solubility. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives show altered reaction kinetics in oxidation studies .

- Experimental Design : Synthesize analogs with varying substituents and compare reaction rates in standardized conditions (e.g., hydrolysis under acidic/basic media).

Q. How can researchers resolve contradictions in reported reaction yields for similar β-keto esters?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Selection : Calcium sulfate (CaSO₄) in condensation reactions may improve yields by absorbing water, shifting equilibrium .

- Purification Methods : Flash chromatography vs. recrystallization can lead to purity differences. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate required chromatographic purification to achieve >97% purity .

- Recommendation : Replicate conflicting protocols while controlling variables (e.g., solvent purity, inert atmosphere integrity) and document side products via LC-MS to identify competing pathways.

Safety and Stability Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid or thionyl chloride byproducts ).

- Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester moiety. Stability under reflux conditions should be confirmed via TLC monitoring .

Data Analysis and Optimization

Q. How can computational modeling aid in predicting the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using molecular electrostatic potential (MEP) maps. For example, the carbonyl carbon in ethyl 3-(3-chlorophenyl)-3-oxopropanoate was identified as the primary reactive site in SN2 mechanisms .

- Reaction Pathway Simulation : Software like Gaussian or ORCA can model transition states for ester hydrolysis or substitution reactions, guiding experimental optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.